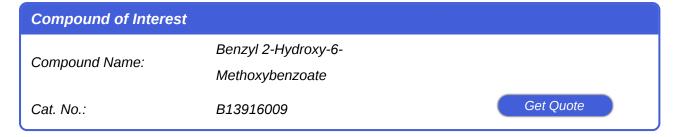


Spectroscopic and Synthetic Profile of Benzyl 2-Hydroxy-6-Methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for **Benzyl 2-Hydroxy-6-Methoxybenzoate**. Due to the limited availability of direct experimental data in public databases, this guide combines theoretical predictions and established chemical principles to serve as a valuable resource for researchers. The document includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, a plausible mass spectrometry fragmentation pattern, and a detailed experimental protocol for its synthesis.

Chemical Structure and Properties

- IUPAC Name: Benzyl 2-Hydroxy-6-Methoxybenzoate
- Molecular Formula: C₁₅H₁₄O₄[1]
- Molecular Weight: 258.27 g/mol [1]
- Canonical SMILES: COC1=CC=CC(C(=0)OCC2=CC=CC=C2)=C10
- InChlKey: CGNJMCLXIMWKDY-UHFFFAOYSA-N[1]



Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Benzyl 2-Hydroxy-6-Methoxybenzoate**. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

1H NMR Spectroscopy (Predicted)

| Chemical Shift (δ , ppm) | Multiplicity | Number of Protons | Assignment |
|----------------------------------|--------------|-------------------|---------------------|
| ~10.5 - 11.5 | Singlet | 1H | Ar-OH |
| ~7.30 - 7.50 | Multiplet | 5H | Ar-H (Benzyl group) |
| ~7.25 | Triplet | 1H | Ar-H (Position 4) |
| ~6.40 | Doublet | 1H | Ar-H (Position 3) |
| ~6.35 | Doublet | 1H | Ar-H (Position 5) |
| ~5.40 | Singlet | 2H | CH₂-Ph |
| ~3.85 | Singlet | 3H | O-CH₃ |

¹³C NMR Spectroscopy (Predicted)



| Chemical Shift (δ, ppm) | Assignment |
|-------------------------|-----------------------------|
| ~170.0 | C=O (Ester) |
| ~162.0 | C-OH (Position 2) |
| ~159.0 | C-OCH₃ (Position 6) |
| ~136.0 | Quaternary C (Benzyl group) |
| ~134.0 | C-H (Position 4) |
| ~128.8 | C-H (Benzyl group, ortho) |
| ~128.5 | C-H (Benzyl group, para) |
| ~128.2 | C-H (Benzyl group, meta) |
| ~110.0 | Quaternary C (Position 1) |
| ~101.0 | C-H (Position 5) |
| ~98.0 | C-H (Position 3) |
| ~67.0 | CH ₂ -Ph |
| ~56.0 | O-CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|---|
| 3200 - 3500 | Broad, Medium | O-H stretch (phenolic) |
| 3000 - 3100 | Medium | C-H stretch (aromatic) |
| 2850 - 3000 | Medium | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (ester, intramolecular H-bonding) |
| 1580 - 1600 | Medium-Strong | C=C stretch (aromatic ring) |
| 1250 - 1300 | Strong | C-O stretch (ester) |
| 1050 - 1150 | Strong | C-O stretch (ether) |
| | | |



Mass Spectrometry (Predicted)

- Molecular Ion (M⁺): m/z = 258.0892 (calculated for C₁₅H₁₄O₄)
- Major Fragmentation Pathways:
 - Loss of the benzyl group ($[M-C_7H_7]^+$) leading to a peak at m/z = 167.
 - Formation of the benzyl cation ($[C_7H_7]^+$) leading to a prominent peak at m/z = 91.
 - Decarboxylation of the acid fragment.

Proposed Synthesis Protocol

The synthesis of **Benzyl 2-Hydroxy-6-Methoxybenzoate** can be achieved via the esterification of 2-Hydroxy-6-methoxybenzoic acid with benzyl bromide. This method is a standard procedure for the preparation of benzyl esters.

Materials and Reagents

- · 2-Hydroxy-6-methoxybenzoic acid
- · Benzyl bromide
- Potassium carbonate (K₂CO₃)
- Acetone (anhydrous)
- Dichloromethane (CH₂Cl₂)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Rotary evaporator
- Standard glassware for organic synthesis



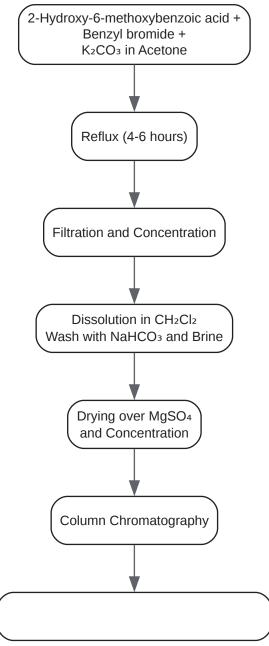
Experimental Procedure

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Hydroxy-6-methoxybenzoic acid (1.0 equivalent) in anhydrous acetone.
- Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution. The mixture will become a suspension.
- Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
- Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate using a rotary evaporator.
- Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: The crude **Benzyl 2-Hydroxy-6-Methoxybenzoate** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualization of Methodologies Synthetic Workflow



Synthetic Workflow for Benzyl 2-Hydroxy-6-Methoxybenzoate



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Caption: Synthetic workflow for **Benzyl 2-Hydroxy-6-Methoxybenzoate**.



Spectroscopic Analysis Logic

Structural Information

Benzyl 2-Hydroxy-6-Methoxybenzoate
(C1sH14O4)

Spectroscopic Techniques

Froton environment, coupling constants

Carbon skeleton, functional groups
functional groups
(O-H, C=O, C-O)

Molecular weight, fragmentation pattern

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Caption: Logical flow of spectroscopic data analysis.

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References



- 1. chemeo.com [chemeo.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Benzyl 2-Hydroxy-6-Methoxybenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13916009#spectroscopic-data-of-benzyl-2-hydroxy-6-methoxybenzoate]

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